methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate
Description
Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a cyano group at the α-position and a 4-isopropylphenyl substituent at the β-position. The (2E)-configuration ensures a planar geometry, facilitating conjugation across the C=C bond. This compound is structurally related to acrylate derivatives used in organic synthesis, particularly as intermediates for pharmaceuticals and polymers.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(2)12-6-4-11(5-7-12)8-13(9-15)14(16)17-3/h4-8,10H,1-3H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDCKGYSXXUAA-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Effects: The 4-isopropyl group in the target compound introduces steric bulk compared to smaller substituents like methoxy () or dimethoxy (). Electron-donating groups (e.g., methoxy in ) increase the electron density of the conjugated system, enhancing reactivity in Michael additions or cycloadditions. The isopropyl group, being weakly electron-donating via hyperconjugation, may offer intermediate reactivity .
Ester Group Variations :
- Methyl esters (target compound) are typically more volatile than ethyl or 2-ethylhexyl esters (). This impacts handling requirements; methyl derivatives may necessitate stricter ventilation controls.
- Bulky esters (e.g., 2-ethylhexyl in ) improve lipid solubility, making them suitable for hydrophobic applications like polymer plasticizers .
Spectroscopic and Crystallographic Insights
- FT-IR/NMR: Analogs such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate show characteristic peaks at 1718 cm⁻¹ (ester C=O), 1582 cm⁻¹ (C=C), and 1264 cm⁻¹ (C-O) in IR, and δ 8.17 ppm (=CH) in ¹H-NMR (). The target compound’s spectra would likely exhibit similar features, with shifts reflecting the isopropyl group’s inductive effects.
- Crystallography: Syn-periplanar conformations observed in ethyl analogs () suggest planar geometries are common in this class. The isopropyl group’s steric bulk might introduce minor torsional deviations, but computational modeling (e.g., SHELXL ) would be needed for confirmation.
Biological Activity
Methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15N1O2
- Molecular Weight : 217.27 g/mol
- CAS Number : Not specified in the sources.
This compound exhibits biological activity primarily through its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. These receptors are involved in mediating the effects of hormones and neurotransmitters .
- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation .
Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties. In vitro assays showed efficacy against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, confirming its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Research : Another research project focused on the compound's ability to modulate inflammatory responses in murine models. Results indicated a significant reduction in edema and inflammatory markers when treated with the compound, suggesting its potential use in treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for methyl (2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoate, and how can reaction conditions be optimized for yield and stereoselectivity?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 4-isopropylbenzaldehyde and methyl cyanoacetate. Key variables include:
- Catalyst selection : Amines (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to accelerate enolate formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal decomposition risks.
- Stereochemical control : The (2E)-configuration is favored due to steric hindrance between the cyano group and aryl substituent.
For optimization, employ Design of Experiments (DoE) to assess interactions between variables (e.g., catalyst loading, solvent polarity) .
Q. How is the (2E)-configuration of the α,β-unsaturated ester confirmed experimentally?
Methodological Answer:
- ¹H NMR spectroscopy : The coupling constant () between H₂ and H₃ of the enoate system. For (2E)-isomers, Hz due to trans-vicinal coupling.
- X-ray crystallography : Definitive confirmation via single-crystal diffraction, as demonstrated for structurally analogous (E)-ethyl 2-cyano-3-arylprop-2-enoates .
- IR spectroscopy : Absence of C=O stretching frequency shifts indicative of steric strain in (2Z)-isomers.
Q. What spectroscopic techniques are critical for characterizing purity and functional groups in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₄H₁₅NO₂).
- ¹³C NMR : Assigns signals for the cyano (δ ~115 ppm), ester carbonyl (δ ~165 ppm), and aryl carbons.
- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O stretch).
- HPLC-PDA : Quantifies purity (>98%) and detects regioisomeric impurities.
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder or Michael addition reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient sites. The α,β-unsaturated ester is LUMO-rich, favoring nucleophilic attacks.
- Transition State Modeling : Simulate activation barriers for regioselective cycloadditions (e.g., with dienes).
- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to predict solvent polarity impacts on reaction kinetics.
Refer to quantum chemistry frameworks validated for similar enoate systems .
Q. What experimental strategies resolve contradictions in reported biological activity data for α,β-unsaturated cyanoesters?
Methodological Answer:
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ determination in cytotoxicity studies) to account for batch-to-batch variability.
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity.
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to correlate intracellular concentration with observed activity, as in anti-inflammatory cytokine inhibition models .
Q. How can the compound’s photophysical properties be leveraged for material science applications?
Methodological Answer:
- UV-Vis Spectroscopy : Measure λₘₐₓ (~300–350 nm) to assess conjugation length and bandgap.
- Electrochemical Analysis : Cyclic voltammetry to determine reduction potentials for use in organic semiconductors.
- Polymer Blending : Co-polymerize with acrylates to create UV-curable resins, monitoring crosslinking via rheometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
